(2E)-3-(6-chloro-4H-1,3-benzodioxin-8-yl)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one

Description

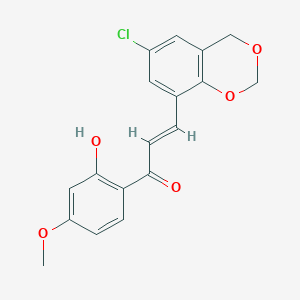

This compound is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system (propen-1-one) in the (2E)-configuration. Key structural features include:

- A 6-chloro-4H-1,3-benzodioxin moiety, which introduces electron-withdrawing and steric effects due to the chlorine substituent and the fused dioxin ring.

- A 2-hydroxy-4-methoxyphenyl group, providing hydrogen-bonding capacity (via the hydroxyl group) and moderate lipophilicity (via the methoxy group).

Chalcones like this are often studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Structural analysis of such compounds is frequently performed using crystallographic tools like the SHELX program suite, which refines small-molecule structures with high precision .

Properties

Molecular Formula |

C18H15ClO5 |

|---|---|

Molecular Weight |

346.8 g/mol |

IUPAC Name |

(E)-3-(6-chloro-4H-1,3-benzodioxin-8-yl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C18H15ClO5/c1-22-14-3-4-15(17(21)8-14)16(20)5-2-11-6-13(19)7-12-9-23-10-24-18(11)12/h2-8,21H,9-10H2,1H3/b5-2+ |

InChI Key |

ALYKIIZTHJRFPD-GORDUTHDSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC3=C2OCOC3)Cl)O |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC3=C2OCOC3)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(6-chloro-4H-1,3-benzodioxin-8-yl)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one typically involves the following steps:

Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Chlorination: The aromatic ring is chlorinated using reagents such as thionyl chloride or sulfuryl chloride.

Aldol Condensation: The final step involves an aldol condensation reaction between the chlorinated benzodioxin derivative and a hydroxy-methoxy substituted benzaldehyde in the presence of a base like sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(6-chloro-4H-1,3-benzodioxin-8-yl)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenone moiety to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(6-chloro-4H-1,3-benzodioxin-8-yl)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one: has several scientific research applications:

Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.

Materials Science: Investigation of its properties for use in organic electronics or as a building block for advanced materials.

Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (2E)-3-(6-chloro-4H-1,3-benzodioxin-8-yl)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or receptor antagonism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison:

(2R,3S,8S,14S)-2-(3,4-Dihydroxyphenyl)-8-(4-hydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-3,5-diol (Compound A, from )

(2R,3S,8R,14R)-2-(3,4-dihydroxyphenyl)-8-(4-hydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8d][1,3]benzodioxocin-3,5-diol (Compound B, from )

Comparative Analysis:

Research Findings and Implications

- Synthetic Accessibility: The target compound’s chalcone structure is synthetically simpler than the chromeno-benzodioxocin system of A/B, which requires complex cyclization steps .

- Thermodynamic Stability: The E-configuration of the propenone moiety in the target compound minimizes steric clash, enhancing stability compared to Z-isomers.

- the electron-donating hydroxyls in A/B, affecting redox-mediated biological activities.

Biological Activity

The compound (2E)-3-(6-chloro-4H-1,3-benzodioxin-8-yl)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one is a synthetic organic molecule that exhibits potential biological activities due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

This compound features a 6-chloro substitution on the benzodioxin moiety and a 2-hydroxy-4-methoxyphenyl group. The molecular formula is with a molecular weight of approximately 400.81 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, particularly in medicinal chemistry contexts.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant pharmacological properties. This specific compound is hypothesized to have activities related to:

- Antioxidant effects

- Anti-inflammatory properties

- Anticancer activity

The biological activity of the compound can be linked to its ability to modulate various signaling pathways and interact with specific enzymes or receptors. For instance, the benzodioxin moiety may enhance interactions with cellular macromolecules, leading to altered cellular responses.

Structure-Activity Relationships (SAR)

Studies on SAR have shown that modifications to the benzodioxin and phenolic components can significantly influence the efficacy and selectivity against specific biological targets. For example:

| Modification Type | Effect on Activity |

|---|---|

| Chlorine Substitution | Enhanced binding affinity |

| Hydroxyl Groups | Increased solubility and bioavailability |

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of similar benzodioxin compounds showed potent anticancer effects against various cancer cell lines, suggesting that modifications in the structure can enhance cytotoxicity ().

- Anti-inflammatory Effects : Research indicated that compounds with similar structural motifs exhibited significant inhibition of pro-inflammatory cytokines in vitro, showcasing their potential as anti-inflammatory agents ( ).

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes related to metabolic pathways has been documented, indicating its potential for therapeutic applications in metabolic disorders ( ).

Synthesis and Application

The synthesis of this compound can be approached through various methods, typically involving electrophilic aromatic substitution and condensation reactions. Optimizing reaction conditions is crucial for maximizing yield and purity.

Potential Applications

The diverse biological activities suggest potential applications in:

- Pharmaceutical development : Targeting diseases such as cancer and inflammation.

- Biochemical research : Studying enzyme interactions and signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.